An In-depth Technical Guide to 2,6-Dinitrobenzonitrile
An In-depth Technical Guide to 2,6-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dinitrobenzonitrile (CAS Number: 35213-00-4), a nitroaromatic compound of interest in various chemical syntheses. This document outlines its chemical and physical properties, synthesis methodologies, and essential safety and handling protocols.
Chemical Identity and Properties
2,6-Dinitrobenzonitrile is an organic compound characterized by a benzene ring substituted with two nitro groups at the 2 and 6 positions and a nitrile group.[1] This substitution pattern, with strong electron-withdrawing groups, significantly influences its chemical reactivity and physical properties.[1]
Table 1: Physicochemical Properties of 2,6-Dinitrobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 35213-00-4 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃N₃O₄ | [1][2][3][4][5] |
| Molecular Weight | 193.12 g/mol | [1][2][3][4] |
| IUPAC Name | 2,6-dinitrobenzonitrile | [1][5] |
| Appearance | Light yellow to cream or brown crystalline solid/powder | [1][5] |
| Melting Point | 145-151 °C | [1][2][5] |
| Boiling Point | 391.4°C at 760 mmHg | [1] |
| Density | 1.55 g/cm³ | [1] |
| InChI Key | ZYDGHQSJZAFMLU-UHFFFAOYSA-N | [1][2][5] |
| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C#N)--INVALID-LINK--[O-] | [1] |
Synthesis and Experimental Protocols
The synthesis of 2,6-Dinitrobenzonitrile can be achieved through various synthetic pathways. The choice of method often depends on the available starting materials and desired purity.
Key Synthetic Routes:
-
Nitration of Benzonitrile Derivatives: Direct nitration of benzonitrile is challenging as it typically yields a mixture of isomers, with the meta-substituted product being predominant.[6] Therefore, the synthesis often starts with precursors that direct the nitration to the 2 and 6 positions.
-
Dehydration of 2,6-Dinitrobenzaldehyde Oxime: This method involves an acid-catalyzed elimination reaction to convert the oxime to the corresponding nitrile.[6] The mechanism likely involves the protonation of the oxime's hydroxyl group, followed by the loss of water to form the nitrile.[6]
General Experimental Protocol: Synthesis via Dehydration of an Oxime
The following is a generalized protocol for the synthesis of a nitrile from an oxime, which can be adapted for 2,6-Dinitrobenzonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting material (2,6-dinitrobenzaldehyde oxime) is dissolved in an appropriate solvent (e.g., acetic anhydride).
-
Reagent Addition: A dehydrating agent, such as a strong acid catalyst, is added to the solution. The mixture is then heated to reflux for a specified period to drive the reaction to completion.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration and washed with water to remove any remaining acid.
-
Purification: The crude 2,6-Dinitrobenzonitrile is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product with high purity.[7]
-
Characterization: The identity and purity of the synthesized compound are confirmed using techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods.[1][5]
Caption: A generalized workflow for the synthesis of 2,6-Dinitrobenzonitrile.
Spectroscopic Characterization
The structural confirmation of 2,6-Dinitrobenzonitrile relies on various spectroscopic techniques. While specific spectral data is not detailed here, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize the compound and confirm its purity.[1]
Safety and Handling
Proper safety precautions are crucial when handling 2,6-Dinitrobenzonitrile due to its potential hazards.
Table 2: Hazard and Safety Information for 2,6-Dinitrobenzonitrile
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. | [8] |
| Handling | Use only under a chemical fume hood. Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Wash hands thoroughly after handling. | [8] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [8] |
| In case of Exposure | Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. Skin: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Buy 2,6-Dinitrobenzonitrile | 35213-00-4 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. 2,6-Dinitrobenzonitrile, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2,6-Dinitrobenzonitrile|CAS 35213-00-4|≥98% Purity [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
